molecular formula C14H11NO B8149746 3-Ethynyl-5-(4-methoxyphenyl)pyridine

3-Ethynyl-5-(4-methoxyphenyl)pyridine

Cat. No.: B8149746
M. Wt: 209.24 g/mol
InChI Key: KDKHSMZPLDJORF-UHFFFAOYSA-N
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Description

3-Ethynyl-5-(4-methoxyphenyl)pyridine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of metabotropic glutamate receptors (mGluRs). Its molecular structure, which incorporates an ethynyl linker between pyridine and methoxyphenyl rings, is a key scaffold found in potent and selective negative allosteric modulators (NAMs) of the mGlu5 receptor subtype . Research indicates that non-competitive antagonists of mGlu5, which share this structural motif, have therapeutic potential in a range of neurological and psychiatric conditions, including anxiety, depression, Parkinson's disease, l-dopa-induced dyskinesia, and drug addiction or withdrawal . The compound serves as a critical synthetic intermediate or precursor for the development of positron emission tomography (PET) radioligands, such as [11C]M-MPEP, used for imaging mGlu5 receptor densities in the central nervous system . As a research tool, it enables the exploration of receptor function and the development of novel therapeutic agents. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

3-ethynyl-5-(4-methoxyphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-3-11-8-13(10-15-9-11)12-4-6-14(16-2)7-5-12/h1,4-10H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKHSMZPLDJORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=CC(=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Sonogashira Coupling

The Sonogashira reaction is the most direct route for introducing ethynyl groups to pyridine frameworks. A representative protocol involves coupling 3-iodo-5-(4-methoxyphenyl)pyridine with trimethylsilylacetylene under CuI catalysis. Key steps include:

  • Reagents : CuI (10 mol%), oxine (20 mol%), PEG-600 (20 mol%), K3_3PO4_4 (3 equiv.), and trimethylsilylacetylene (1.2 equiv.) in dimethylformamide (DMF) at 80°C for 12 hours.

  • Deprotection : Subsequent treatment with tetrabutylammonium fluoride (TBAF) removes the trimethylsilyl group, yielding the terminal alkyne.

  • Yield : 88% after purification by column chromatography.

Mechanistic Insight : The CuI/oxine system facilitates oxidative addition of the iodopyridine, while PEG-600 enhances solubility and reaction homogeneity.

Palladium/Copper Cocatalyzed Sonogashira Coupling

Alternative conditions using Pd/Cu cocatalysts demonstrate broader substrate tolerance. For example:

  • Protocol : 3-Bromo-5-(4-methoxyphenyl)pyridine reacts with ethynylmagnesium bromide in the presence of Pd(PPh3_3)4_4 (5 mol%) and CuI (10 mol%) in triethylamine at 60°C.

  • Yield : 75–82% with minimal homocoupling byproducts.

Advantages : Higher functional group compatibility and reduced reliance on silyl-protected alkynes.

Sequential Suzuki-Sonogashira Cross-Coupling

Subsequent Sonogashira Coupling at Position 3

The bromine at position 3 is replaced via Sonogashira coupling:

  • Conditions : 5-(4-Methoxyphenyl)-3-bromopyridine, ethynyltrimethylsilane, PdCl2_2(PPh3_3)2_2 (5 mol%), CuI (10 mol%), and iPr2_2NH in THF at 60°C.

  • Yield : 70–78% after deprotection with TBAF.

Key Data :

StepCatalyst SystemYield (%)Purity (%)
Suzuki CouplingPdCl2_2(dppf)/K2_2CO3_37298
Sonogashira CouplingPd/Cu/iPr2_2NH7895

Electrophilic Cyclization of Alkynyl Precursors

Synthesis of N-Propargylic β-Enaminones

A two-step approach involves:

  • Alkyne Preparation : Sonogashira coupling of 4-methoxyphenylacetylene with 3-iodopyridine to form 3-(4-methoxyphenylethynyl)pyridine.

  • Cyclization : Treatment with I2_2/NaHCO3_3 induces electrophilic cyclization, forming the pyridine core with concurrent ethynyl and aryl group incorporation.

Yield : 65% overall, with regioselectivity driven by iodine’s electrophilicity.

Comparative Analysis of Methods

Efficiency and Scalability

  • Sonogashira Direct : Highest yield (88%) but requires pre-functionalized iodopyridines.

  • Sequential Cross-Coupling : Modular but involves multi-step purification (combined yield: ~56%).

  • Electrophilic Cyclization : Lower yield (65%) but advantageous for fused-ring systems.

Functional Group Compatibility

  • Sonogashira tolerates electron-deficient pyridines, while Suzuki requires boronic acids with orthogonal stability .

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-5-(4-methoxyphenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 3-Ethynyl-5-(4-methoxyphenyl)pyridine is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and materials with specific properties.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory or anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.

Industry: In the industrial sector, 3-Ethynyl-5-(4-methoxyphenyl)pyridine is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 3-Ethynyl-5-(4-methoxyphenyl)pyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methoxy group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural and Physical Properties
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key IR Peaks (cm⁻¹)
3-Ethynyl-5-(4-methoxyphenyl)pyridine Ethynyl (3), 4-OCH₃Ph (5) C₁₄H₁₁NO 209.24 Not Reported ~2200 (-C≡C-), 1250 (C-O-C)
SIB-1508Y () Ethynyl (3), 1-Me-pyrrolidinyl (5) C₁₃H₁₅N₃O₄ 289.28 Not Reported ~1670 (C=O), 2200 (-C≡C-)
Q12 () -CH₃, -OCH₃ (various) C₃₀H₂₈ClN₅O₃ 545.02 288–292 2201 (-CN), 1668 (C=O)
6-(Benzodioxol)-3-methoxy-2-(4-methoxyphenylethynyl)pyridine () Benzodioxol (6), -OCH₃ (3), Ethynyl (2) C₂₂H₁₆NO₃ 357.37 Not Reported ~2180 (-C≡C-), 1250 (C-O-C)

Key Observations:

  • Substituent Effects on Reactivity: The ethynyl group in 3-Ethynyl-5-(4-methoxyphenyl)pyridine enables cross-coupling reactions (e.g., Sonogashira coupling), similar to compounds in , which utilize Pd-catalyzed synthesis . In contrast, SIB-1508Y incorporates a pyrrolidinyl group, enhancing its nicotinic receptor binding affinity for neurological applications .
  • Electron-Donating vs. Withdrawing Groups: The 4-methoxyphenyl group (electron-donating) in the target compound contrasts with nitro (-NO₂) or chloro (-Cl) substituents in analogs like Q2 (), which lower electron density and alter reactivity .
  • Thermal Stability: Methoxy-substituted compounds (e.g., Q12) exhibit higher melting points (288–292°C) compared to nitro-substituted derivatives (278–282°C), suggesting improved crystalline stability .
Table 2: Pharmacological and Antimicrobial Profiles
Compound Name Biological Activity Mechanism/Application Reference
3-Ethynyl-5-(4-methoxyphenyl)pyridine Not explicitly reported Precursor for heterocyclic synthesis
SIB-1508Y () Nicotinic acetylcholine receptor agonist Phase II trials for Parkinson’s Disease
Q1–Q14 Derivatives () Antimicrobial (Gram-positive bacteria) Disrupt microbial cell membranes
Benzodioxol-Ethynylpyridine () Antiviral (Hepatitis C) NS5B polymerase inhibition

Key Findings:

  • Neurological Agents: SIB-1508Y’s pyrrolidinyl substitution enhances its blood-brain barrier penetration, unlike the 4-methoxyphenyl group in the target compound, which may limit CNS activity .
  • Antimicrobial Activity: Pyridine derivatives with chloro and nitro groups (e.g., Q1–Q14) exhibit broad-spectrum antimicrobial properties due to electrophilic interactions with microbial proteins .
  • Antiviral Potential: The benzodioxol-containing analog in demonstrates high-throughput screening efficacy against Hepatitis C, suggesting that bulky substituents improve target binding .

Biological Activity

3-Ethynyl-5-(4-methoxyphenyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The synthesis of 3-Ethynyl-5-(4-methoxyphenyl)pyridine typically involves cross-coupling reactions, utilizing reagents such as ethynylmagnesium bromide and palladium catalysts under inert conditions. This method allows for the formation of the desired compound with high purity and yield. The chemical structure incorporates an ethynyl group and a methoxy-substituted phenyl ring, which contribute to its unique reactivity and biological activity.

Antimicrobial Properties

Research indicates that 3-Ethynyl-5-(4-methoxyphenyl)pyridine exhibits notable antimicrobial activity. In various studies, compounds similar to this have shown effective inhibition against bacterial strains such as E. coli and K. pneumoniae, with minimum inhibitory concentrations (MIC) reported as low as 6.3 µg/mL for some derivatives . The presence of the methoxy group appears to enhance the compound's hydrophobicity, potentially increasing its interaction with microbial membranes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that derivatives of pyridine compounds can inhibit cell cycle progression in cancer cells by targeting cyclin-dependent kinases (CDKs). For instance, related compounds have shown promising results in inhibiting CDK1 and CDK2, which are crucial for cell proliferation . The specific interactions facilitated by the ethynyl group may enhance binding affinity to these targets.

The biological activity of 3-Ethynyl-5-(4-methoxyphenyl)pyridine can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, thereby disrupting metabolic pathways.
  • Receptor Modulation : Its structure allows for potential interactions with specific receptors, influencing signaling pathways critical for cell growth and survival.
  • π-π Interactions : The ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity and specificity.

Research Findings and Case Studies

A comparative analysis of similar compounds highlights the unique biological profile of 3-Ethynyl-5-(4-methoxyphenyl)pyridine:

CompoundMIC (µg/mL)Activity Type
3-Ethynyl-5-(4-methoxyphenyl)pyridine6.3Antibacterial
Related pyridine derivative12.5Anticancer (CDK inhibition)
Unsubstituted phenyl derivative25Moderate antibacterial

In one study, derivatives were tested against a panel of bacterial strains, revealing that modifications at the para position of phenyl groups significantly influenced antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-ethynyl-5-(4-methoxyphenyl)pyridine, and how can reaction yields be improved?

  • Methodology :

  • Sonogashira coupling is a preferred method for introducing ethynyl groups to aromatic systems. For example, demonstrates the use of palladium catalysts (e.g., Pd(OAc)₂) and XPhos ligands in cross-coupling reactions between halogenated pyridines and terminal alkynes under inert conditions.
  • Purification : Silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol can isolate the compound .
  • Yield optimization : Control reaction temperature (e.g., 100°C for Suzuki-Miyaura couplings), use degassed solvents, and ensure stoichiometric excess of the alkyne reagent .

Q. How is the structural characterization of 3-ethynyl-5-(4-methoxyphenyl)pyridine performed experimentally?

  • Methodology :

  • Single-crystal X-ray diffraction (SC-XRD) : Utilize SHELXL ( ) for refinement. For example, reports bond-length precision (mean σ(C–C) = 0.002 Å) and R-factors < 0.05 for similar imidazo-pyridine derivatives.
  • Spectroscopy : 1^1H/13^13C NMR (e.g., δ 7.2–8.3 ppm for aromatic protons; see ) and ESI-MS for molecular ion confirmation (e.g., [M+H]+^+ at m/z 315 in ) .

Q. What are the key physicochemical properties influencing its solubility and reactivity?

  • Methodology :

  • LogP determination : Use reverse-phase HPLC or computational tools (e.g., density functional theory (DFT) in ) to predict hydrophobicity.
  • Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition points (critical for reaction design).
  • Electronic effects : The ethynyl group enhances π-conjugation, while the 4-methoxyphenyl moiety increases electron density, affecting nucleophilic substitution reactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of 3-ethynyl-5-(4-methoxyphenyl)pyridine?

  • Methodology :

  • DFT calculations : Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets to model HOMO-LUMO gaps (e.g., ’s correlation-energy functional approach).
  • Applications : Predict charge distribution for reaction site activation or binding affinity in drug-target interactions. Validate results with experimental UV-Vis spectroscopy .

Q. How to resolve contradictions between theoretical predictions and experimental reactivity data for this compound?

  • Methodology :

  • Validation workflow :

Compare DFT-predicted reaction barriers with kinetic studies (e.g., variable-temperature NMR).

Re-examine solvent effects (e.g., polar aprotic vs. protic solvents) using COSMO-RS models.

Cross-check crystallographic data (e.g., bond angles/distances in ) against optimized geometries from simulations .

Q. What strategies are effective in studying its pharmacological potential (e.g., enzyme inhibition)?

  • Methodology :

  • High-throughput screening (HTS) : Use fluorescence polarization assays for kinase inhibition (e.g., PIM1 kinase in ).
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replace methoxy with ethoxy; modify ethynyl positioning) and test bioactivity. demonstrates SAR for imidazo-pyridines using IC₅₀ determinations .

Q. How to handle stability and safety concerns during experimental workflows?

  • Methodology :

  • Storage : Store under nitrogen at –20°C to prevent ethynyl group oxidation.
  • Safety protocols : Follow GHS guidelines ( )—use fume hoods, avoid skin contact, and dispose of waste via certified agencies (e.g., ’s biohazard protocols) .

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